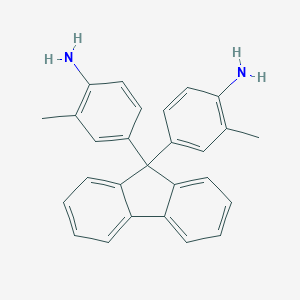















|
REACTION_CXSMILES
|
CC(C)=C1C(C2C=CC(OCC(O)CO)=CC=2)C=CC=C1.C[C@@:23]1(O)[C:38]2C=CC=C(O)[C:37]=2[C:36](O)=[C:35]2[CH:24]1C[CH:26]1[C@:32](O)([C:33]2=O)[C:31](O)=[C:30](C(N)=O)[C:28](=O)[CH:27]1[N:50](C)C.Cl.CC1C=C(C2(C3C=CC(N)=C(C)C=3)C3C=CC=CC=3C3C2=CC=CC=3)C=CC=1N.OS(C(F)(F)F)(=O)=O.C(C1NC=C(C)N=1)C>>[C:27]1([NH2:50])[C:26]2[CH2:36][C:35]3[C:33](=[CH:37][CH:38]=[CH:23][CH:24]=3)[C:32]=2[CH:31]=[CH:30][CH:28]=1 |f:1.2|
|


|
Name
|
epoxy resin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
phenoxy resin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C1C=CC=CC1C2=CC=C(C=C2)OCC(CO)O)C
|
|
Name
|
methyl ether ketone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[C@@]1(C2CC3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
|
|
Name
|
diglycidyl ether of bisphenol A epoxy resin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=CC1N)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=C(C=C1)N)C
|
|
Name
|
phenoxy
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
epoxy resins
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
solids
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1NC=C(N1)C
|


|
Type
|
CUSTOM
|
|
Details
|
These three constituents were stirred to a uniform paste
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
by mixing together 25 parts of PKHS
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=2C3=CC=CC=C3CC12)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |